2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide
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Overview
Description
2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a fused furo-pyridine ring system, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide typically involves the reaction of 2-chloropyridine derivatives with acetamide under specific conditions. One common method includes the use of sodium borohydride as a reducing agent, which facilitates the formation of the dihydrofuro-pyridine ring system . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Sodium borohydride is commonly used to reduce intermediates during synthesis.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and catalysts due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide involves its interaction with specific molecular targets. For instance, it may act as an agonist at nicotinic receptors, modulating neurotransmitter release and neuronal activity . The compound’s structure allows it to fit into the receptor binding site, triggering a biological response.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-hydroxypyridine: Another chloropyridine derivative used in organic synthesis.
Thieno[2,3-b]pyridine derivatives: Known for their biological activity and used in medicinal chemistry.
Uniqueness
What sets 2-Chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide apart is its fused furo-pyridine ring system, which imparts unique chemical and biological properties. This structure is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-chloro-N-(2,3-dihydrofuro[2,3-b]pyridin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-4-8(13)12-7-5-14-9-6(7)2-1-3-11-9/h1-3,7H,4-5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMOWCGTLFANRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)N=CC=C2)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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